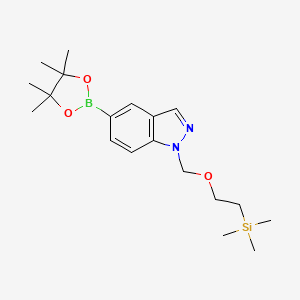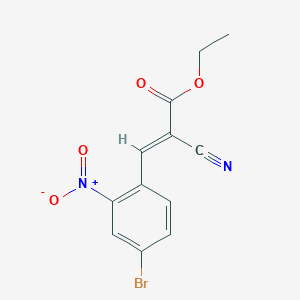
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is an organic compound characterized by the presence of a bromo and nitro group on a phenyl ring, along with a cyanoacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-bromo-2-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include the corresponding amino derivative.
Hydrolysis: Products include the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes or receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitrobenzyl alcohol
- 1-(4-Bromo-2-nitrophenyl)pyrrolidine
Uniqueness
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is unique due to the presence of both a cyanoacrylate and a nitro group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
Propiedades
Fórmula molecular |
C12H9BrN2O4 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9(7-14)5-8-3-4-10(13)6-11(8)15(17)18/h3-6H,2H2,1H3/b9-5+ |
Clave InChI |
USFQYWWNKGMCPW-WEVVVXLNSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
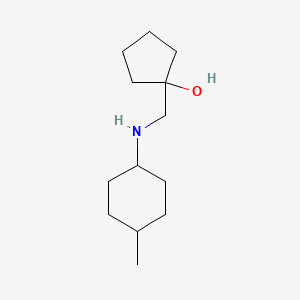

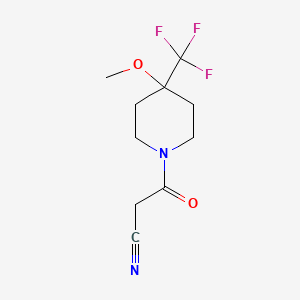

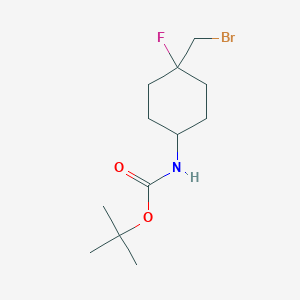
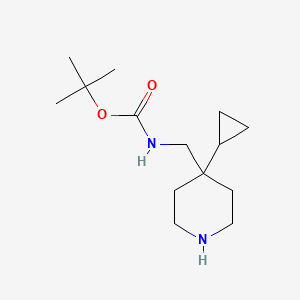

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

